molecular formula C37H62N2O29 B13792101 LS-tetrasaccharide a sodium salt

LS-tetrasaccharide a sodium salt

Cat. No.: B13792101
M. Wt: 998.9 g/mol
InChI Key: IOAPDMZSLCJVCR-OYHBKBROSA-N
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Description

LS-Tetrasaccharide a sodium salt (LSTa, Neu5Acα2–3Galβ1–3GlcNAcβ1–3Galβ1–4Glc) is a sialylated human milk oligosaccharide (HMO) classified under acidic HMOs, which constitute ~30% of total HMOs . Its structure features a terminal α2-3-linked sialic acid (N-acetylneuraminic acid) attached to a core lacto-N-tetraose backbone (Galβ1–3GlcNAcβ1–3Galβ1–4Glc). LSTa is biosynthesized via the action of α2-3-sialyltransferases (ST3Gal enzymes) .

Properties

Molecular Formula

C37H62N2O29

Molecular Weight

998.9 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32?,33-,34-,35-,37-/m0/s1

InChI Key

IOAPDMZSLCJVCR-OYHBKBROSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O

Origin of Product

United States

Preparation Methods

Conventional Chemical Synthesis

Purification Techniques

Purification is essential to isolate LS-tetrasaccharide a sodium salt from reaction mixtures and other oligosaccharides.

  • Size Exclusion Chromatography (SEC) : This is used as the first purification step to remove high molecular weight impurities and exchange the sample into a suitable buffer. It separates molecules based on size, allowing the isolation of the tetrasaccharide fraction.

  • Weak Anion Exchange Chromatography : Following SEC, weak anion exchange chromatography is applied using ammonium formate as the eluting agent. This step exploits the negative charge of the sialic acid residues in LS-tetrasaccharide a to achieve further purification. Fractions are monitored by mass spectrometry to confirm the presence and purity of the target compound.

  • Lyophilization : Purified fractions are pooled and lyophilized to obtain the final dry sodium salt form, suitable for storage and subsequent use in research.

  • Purity Assessment : Capillary electrophoresis and mass spectrometry are commonly used to assess the purity and confirm the identity of the this compound.

Summary Table of Preparation Methods

Step Method/Technique Key Details References
Glycosylation Additive-controlled glycosylations Use of N-phenyl trifluoroacetimidate donors; selective protecting groups
Sialylation Chemical sialyl donor coupling Introduction of sialic acid residues under controlled conditions
Microwave-assisted synthesis Microwave heating Accelerates reactions, improves yield and reduces time
Purification (1) Size exclusion chromatography Removes high molecular weight impurities; buffer exchange
Purification (2) Weak anion exchange chromatography Uses ammonium formate elution; exploits negative charge of sialic acid
Final processing Lyophilization Obtains dry sodium salt form
Purity assessment Capillary electrophoresis, mass spectrometry Confirms identity and purity
Optional sulfation Chlorosulfonic acid/pyridine treatment Sulfation at 65°C in formamide solvent
Optional glycopeptide synthesis Oxime ligation with aminooxyacetyl peptides Mild aqueous reaction for conjugation; followed by HPLC and MS analysis

In-Depth Research Findings

  • Biological Relevance : this compound’s sialic acid residues are crucial for binding to pathogens and immune cells, making it a candidate for antiviral research, such as decoy liposomes against influenza A virus.

  • Yield and Efficiency : Glycosylation reactions for assembling oligosaccharides similar to LS-tetrasaccharide a often achieve yields above 75%, with regioselectivity controlled by reagent choice and reaction conditions.

  • Stability : Glycopeptides containing LS-tetrasaccharide a show stability under physiological conditions (pH 4.3 to 8.0, 37°C) for extended periods, indicating suitability for biological studies.

Chemical Reactions Analysis

Sulfation Reactions

Sulfation introduces sulfate groups to hydroxyl or amino residues, enhancing biological activity. LS-tetrasaccharide’s hydroxyl-rich structure facilitates regioselective sulfation using sulfur trioxide (SO₃) complexes:

Reagent SystemConditionsTarget SitesYield/OutcomeSource
Me₃N·SO₃ + diarylborinic acidDIPEA, RT, 12–24 hrsCis-1,2-diolsRegioselective sulfation
Py·SO₃Microwave, 55–100°C, 15–45 minMultiple hydroxylsSimultaneous O-sulfation
DMF·SO₃NaOH post-treatmentPrimary hydroxylsSodium cellulose sulfate derivative

Key Findings :

  • Microwave-assisted sulfation reduces reaction times to 15–45 minutes while maintaining yields >85% for tetrasaccharides .

  • Trimethylamine-sulfur trioxide (Me₃N·SO₃) enables site-selective sulfation of cis-diols when paired with diarylborinic acid catalysts .

Oxidation Reactions

Hydroxyl groups undergo oxidation, particularly vicinal diols, leading to bond cleavage or functional group conversion:

Periodic Acid (HIO₄) :

  • Cleaves vicinal diols (e.g., galactose residues) into dialdehydes.

  • Conditions: Aqueous solution, RT, 1–2 hrs.

  • Products: Fragmented oligosaccharides with aldehyde termini.

Bromine Water (Br₂) :

  • Oxidizes primary hydroxyls to carboxylic acids.

  • Example: Converts C6-OH of glucose units to glucuronic acid derivatives.

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitutions:

Acetylation :

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : 50°C, 4–6 hrs.

  • Outcome : Peracetylated derivative with protected hydroxyls.

Halogenation :

  • Reagents : Thionyl chloride (SOCl₂).

  • Conditions : Anhydrous DMF, 0°C → RT.

  • Outcome : Chlorinated derivatives at primary hydroxyl sites.

Carboxylic Acid Reactivity

The sialic acid terminus (N-acetylneuraminic acid) contains a carboxylic acid group, enabling:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

  • Salt Formation : Neutralization with divalent cations (e.g., Ca²⁺) precipitates the compound .

Hydrolysis Reactions

Acid-Catalyzed Hydrolysis :

  • Conditions : 0.1M HCl, 80°C, 2 hrs.

  • Outcome : Cleaves glycosidic bonds, yielding monosaccharides (e.g., galactose, glucose) .

Enzymatic Hydrolysis :

  • Neuraminidases : Specifically cleave α(2→3) sialic acid linkages, producing asialo derivatives .

Comparative Reaction Table

Reaction TypeReagentsKey ProductsApplications
SulfationPy·SO₃, microwavePolysulfated derivativesAnticoagulant drug candidates
Oxidation (HIO₄)Periodic acidAldehyde-terminated fragmentsStructural analysis
AcetylationAcetic anhydrideProtected intermediatesSynthesis stabilization

Scientific Research Applications

Chemistry

LS-tetrasaccharide a sodium salt serves as a model compound for studying carbohydrate chemistry and glycosylation reactions. Researchers utilize it to understand the mechanisms of oligosaccharide synthesis and the interactions between carbohydrates and proteins.

Virology

The compound has been extensively studied for its antiviral properties. Notably, it has shown efficacy in inhibiting the infectivity of viruses such as influenza A virus. The mechanism involves the competitive binding of this compound to viral hemagglutinin, thereby preventing viral entry into host cells .

Immunology

This compound is recognized for its role in modulating the immune system. It aids in gut microbiota regulation and enhances mucosal immunity, particularly in neonates. This property makes it a candidate for therapeutic applications aimed at improving gut health and immune function .

Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

  • Vaccine Development : Its ability to bind effectively to viral components positions it as a candidate for developing vaccines that mimic natural receptor interactions with pathogens.
  • Gut Health : Given its role in promoting beneficial gut microbiota, it may be explored as a dietary supplement for enhancing gut health in both infants and adults .

Influenza Virus Studies

A significant study demonstrated that this compound-functionalized liposomes exhibited high avidity binding to influenza A virus. These liposomes effectively inhibited viral replication in vitro and extended survival rates in mouse models subjected to lethal doses of the virus. Mice treated with this compound decoy liposomes showed substantial protection against influenza infection compared to control groups .

Human Milk Oligosaccharides

Research analyzing human milk oligosaccharides revealed that this compound is present in substantial concentrations during lactation. It contributes to the development of the neonatal gut microbiome and provides protective effects against various pathogens .

Data Tables

StudyFindingsConcentration (mg/L)
Influenza StudyThis compound decoy liposomes inhibited IAV infectivity170 μm SA
HMO AnalysisConcentration in colostrum vs. mature milkColostrum: 1000–3300; Mature: 135–2150

Mechanism of Action

The mechanism of action of LS-tetrasaccharide a sodium salt involves its interaction with specific receptors and pathways in the body. It is known to bind to certain pathogens, preventing their adhesion to the host cells and thereby inhibiting infection. Additionally, it can modulate the immune response by interacting with immune cells and promoting the production of beneficial cytokines. The compound also supports the growth of beneficial gut bacteria, contributing to a healthy gut microbiota .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₇H₆₁N₂O₂₉Na
  • CAS Number : 64003-58-5
  • Biological Role : Acts as a decoy receptor for pathogens (e.g., influenza viruses) by mimicking host cell surface glycans , supports gut microbiota modulation, and contributes to neonatal immune development .

Structural and Functional Comparison with Similar Oligosaccharides

LS-Tetrasaccharide a vs. LS-Tetrasaccharide b (LSTb)

  • Structural Differences :

    • LSTa : Neu5Acα2–3Galβ1–3GlcNAcβ1–3Galβ1–4Glc .
    • LSTb : Neu5Acα2–6Galβ1–4GlcNAcβ1–3Galβ1–4Glc .
    • Key Distinction : LSTa has α2-3 sialylation on Galβ1–3GlcNAc, whereas LSTb has α2-6 sialylation on Galβ1–4GlcNAc .
  • Functional Implications: Pathogen Binding: LSTa binds preferentially to α2-3-sialic acid-dependent pathogens (e.g., avian influenza hemagglutinin), while LSTb interacts with α2-6-specific strains (e.g., human-adapted influenza) .

LS-Tetrasaccharide a vs. LS-Tetrasaccharide c (LSTc)

  • Structural Differences :

    • LSTc : Neu5Acα2–6Galβ1–4GlcNAcβ1–3Galβ1–4Glc .
    • Key Distinction : LSTc has α2-6 sialylation on a type 2 chain (Galβ1–4GlcNAc), unlike LSTa’s type 1 chain (Galβ1–3GlcNAc) .
  • Functional Implications: Biomarker Potential: LSTc is implicated in colon cancer as a substrate for ST6Gal I, which forms the tumor-associated ST2H antigen .

Comparison with Disialyllacto-N-Tetraose (DSLNT)

  • Structural Differences :
    • DSLNT : Features two sialic acids (α2-3 and α2-6) on a lacto-N-tetraose backbone .
  • Functional Contrast :
    • Necrotizing Enterocolitis (NEC) : High DSLNT levels are protective against NEC in preterm infants, whereas LSTa’s role remains unclear .

Quantitative Analysis Across Lactation Stages

Data from bovine milk studies reveal dynamic changes in oligosaccharide profiles, with implications for bioactivity (Table 1) :

Table 1. Oligosaccharide Concentrations in Bovine Milk Phases

Oligosaccharide Colostrum (Day 0) Transitional Milk (Days 1–2) Mature Milk (Days 3–5)
LSTa High Moderate Low
LSTc High Low Undetectable
6’-Sialyllactose Low Peak Moderate

Key Observations :

  • LSTa and LSTc are colostrum-enriched, suggesting roles in early immune priming .
  • Parity effects: First-lactation cows produce more LSTa and 6’-sialyllactose than multiparous cows .

Analytical Challenges

  • Purification : LSTa and LSTb require HPLC with ammonium formate gradients for separation .
  • Quantification : MALDI-TOF and sialic acid/biotin assays achieve <1% error in concentration measurements .

Clinical and Industrial Relevance

  • Therapeutic Potential: LSTa’s pathogen-blocking properties make it a candidate for anti-infective nutraceuticals .
  • Neonatal Nutrition : Parity- and lactation-stage-specific HMO profiles could guide personalized fortification of infant formula .

Biological Activity

LS-tetrasaccharide a sodium salt (LSTa) is a complex oligosaccharide derived from human milk, classified as a member of neuraminic acids and amino pentasaccharides. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the context of immunology and virology. This article presents a comprehensive overview of the biological activity of LSTa, supported by data tables, case studies, and detailed research findings.

Structure and Composition

LSTa is characterized by its unique structural features which include:

  • Molecular Formula : C37H62N2O29
  • Molecular Weight : 1000.84 g/mol
  • Functional Groups : Contains multiple hydroxyl and amino groups, contributing to its solubility and biological interactions.

The biological activity of LSTa is primarily attributed to its ability to interact with various pathogens and modulate immune responses. Key mechanisms include:

  • Viral Inhibition : LSTa has been shown to inhibit the binding of viruses such as influenza A by acting as a decoy receptor. This competitive binding prevents viral entry into host cells, thereby reducing infection rates .
  • Cellular Signaling : It plays a role in cell recognition processes, facilitating interactions between cells and pathogens or immune cells.

Antiviral Properties

LSTa has demonstrated significant antiviral properties, particularly against influenza viruses. Research indicates that LSTa-bearing liposomes can effectively inhibit viral infectivity in vitro and enhance survival rates in animal models exposed to lethal doses of the virus .

Immunomodulatory Effects

Studies have shown that LSTa can modulate immune responses. It enhances the activity of immune cells, promoting a more robust response against infections. This immunomodulatory effect is crucial for developing therapeutic strategies against various diseases .

Case Studies

  • Influenza A Virus Study :
    • Objective : To evaluate the efficacy of LSTa in inhibiting influenza A virus.
    • Methodology : In vitro assays using LSTa-functionalized liposomes were conducted.
    • Results : The study found that LSTa significantly reduced viral load and improved cell survival rates during infection.
  • JC Polyomavirus Study :
    • Objective : Investigate the potential of LSTa in treating progressive multifocal leukoencephalopathy (PML).
    • Findings : LSTa was effective in preventing JC virus infection by blocking its entry into host cells, suggesting therapeutic potential for PML.

Comparative Analysis with Similar Compounds

CompoundStructure SimilarityBiological ActivityUnique Features
LSTbSimilarModerate antiviral effectsDifferent glycosidic linkages
LSTcSimilarStrong antiviral effectsSpecific recognition by JC virus
LSTdSimilarLimited documented activityStructural variations

Q & A

Q. What is the structural composition of LS-tetrasaccharide a sodium salt, and how does it differ from other sialylated human milk oligosaccharides?

this compound (LSTa) is an acidic human milk oligosaccharide (HMO) with the formula C₃₇H₆₁N₂O₂₉Na and molecular weight 1020.86 g/mol . Its structure includes a sialic acid residue (Neu5Ac) linked via an α2-3 bond to a galactose (Gal) in the core tetrasaccharide sequence: Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc . Unlike neutral HMOs (e.g., fucosylated oligosaccharides), LSTa contains a negatively charged sialic acid, influencing its solubility and receptor-binding properties. Differentiation from other sialylated HMOs, such as LS-Tetrasaccharide b (LSTb) or 3'-sialyllactose, lies in its extended glycan chain and specific GlcNAc-Gal linkages .

Q. What established methods are used for the synthesis and purification of this compound in laboratory settings?

Current synthesis strategies include enzymatic elongation using glycosyltransferases (e.g., sialyltransferases) or chemical synthesis via protected glycan intermediates. Purification often involves size-exclusion chromatography (SEC) or HPLC with hydrophilic interaction liquid chromatography (HILIC) columns. For example, glycodendrimer studies conjugate LSTa to PAMAM dendrimers via reductive amination, followed by desalting using PD-10 columns in ammonium formate buffer . Challenges include minimizing sialic acid degradation during synthesis and ensuring batch-to-batch consistency .

Q. How is this compound detected and quantified in complex biological matrices such as human milk or infant formula?

Detection employs high-resolution mass spectrometry (HRMS) with MALDI-TOF or ESI-Q-TOF platforms, often coupled with fluorescent labeling (e.g., 2-AB or 2-AA derivatization) to enhance sensitivity . Quantification via HPLC with pulsed amperometric detection (HPAEC-PAD) is standard, though isotopic labeling (e.g., ¹³C-GlcNAc) improves accuracy in metabolic tracing studies. For structural validation, NMR spectroscopy (¹H, ¹³C, and 2D COSY/TOCSY) resolves glycosidic linkages and sialic acid conformations .

Advanced Research Questions

Q. What are the current challenges in elucidating the specific biological pathways regulated by this compound in gut microbiota modulation?

A key challenge is distinguishing LSTa-specific effects from broader HMO activity. Researchers use gnotobiotic mouse models colonized with defined microbial consortia (e.g., Bifidobacterium longum subsp. infantis) and metagenomic sequencing to track microbial gene expression shifts. Contradictions arise in studies linking LSTa to Akkermansia muciniphila enrichment, as some models show no significant correlation. Integrating transcriptomic profiling (RNA-seq) of epithelial cells and untargeted metabolomics (LC-MS) can clarify host-microbe cross-talk .

Q. How can researchers design experiments to resolve contradictions in the reported immunomodulatory effects of this compound across different in vitro and in vivo models?

To address variability, experimental designs should standardize:

  • Dosage ranges : Compare low (1–10 µM) vs. high (50–100 µM) concentrations in dendritic cell assays.
  • Model systems : Use human intestinal organoids alongside murine colitis models to assess species-specific responses.
  • Control groups : Include structurally related HMOs (e.g., LSTb, DSLNT) to isolate LSTa-specific effects. Statistical approaches like meta-analysis of published datasets or multivariate regression can identify confounding variables (e.g., gut pH, microbiota diversity) .

Q. What advanced analytical techniques are recommended for characterizing the glycosidic linkages and sialic acid conformations in this compound?

Ion mobility spectrometry-mass spectrometry (IMS-MS) differentiates isomeric glycans by collision cross-section (CCS) values, resolving α2-3 vs. α2-6 sialylation . Cryo-electron microscopy (cryo-EM) visualizes LSTa interactions with viral hemagglutinins (e.g., influenza A), though sample preparation requires stabilization with glycerol gradients . For dynamic studies, surface plasmon resonance (SPR) monitors real-time binding kinetics to lectins (e.g., Siglec-7) or microbial adhesins .

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